molecular formula C8H7N3OS B1331703 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 3414-96-8

4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

Cat. No. B1331703
CAS RN: 3414-96-8
M. Wt: 193.23 g/mol
InChI Key: GHQAENHMNKYJGV-UHFFFAOYSA-N
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Description

“4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The molecule contains a total of 21 bonds, including 14 non-H bonds, 5 multiple bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aliphatic), 1 urea (-thio) derivative, and 1 N hydrazine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a secondary alcohol, which is structurally similar to the compound , was achieved through S-alkylation of a 4H-1,2,4-triazole-3-thiol in alkaline medium with a bromo compound, followed by reduction of the corresponding ketone .


Molecular Structure Analysis

The molecular structure of “4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol” includes a 1,2,4-triazole ring, a phenol group, and a sulfanyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

While specific chemical reactions involving “4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol” are not available, compounds containing the 1,2,4-triazole ring are known to participate in a variety of reactions. For example, they can undergo S-alkylation, as mentioned in the synthesis analysis .

Future Directions

The future directions for research on “4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol” could include further exploration of its synthesis, reactivity, and potential biological activities. Given the diverse biological activities associated with 1,2,4-triazole compounds, there may be potential for the development of novel drug candidates or other applications .

properties

IUPAC Name

5-(4-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQAENHMNKYJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955678
Record name 4-(5-Sulfanyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

CAS RN

3414-96-8
Record name 1,2-Dihydro-5-(4-hydroxyphenyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3414-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-3-thiol, 5-(p-hydroxyphenyl)-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-Sulfanyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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